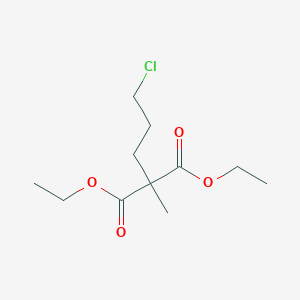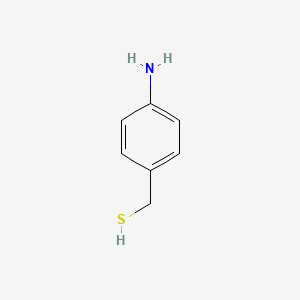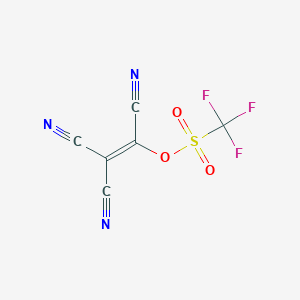
3-(4-Ethenylphenyl)-1,2,5-selenadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Ethenylphenyl)-1,2,5-selenadiazole is an organic compound that features a selenadiazole ring substituted with a 4-ethenylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethenylphenyl)-1,2,5-selenadiazole typically involves the formation of the selenadiazole ring followed by the introduction of the 4-ethenylphenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-ethenylphenylhydrazine with selenium dioxide can yield the desired selenadiazole ring structure .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of catalysts and specific solvents can also enhance the reaction efficiency and product quality .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Ethenylphenyl)-1,2,5-selenadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the selenadiazole ring to selenides or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield selenoxides, while substitution reactions can introduce various functional groups onto the phenyl ring .
Applications De Recherche Scientifique
3-(4-Ethenylphenyl)-1,2,5-selenadiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with cellular pathways.
Industry: It is used in the development of advanced materials, such as luminescent polymers and sensors.
Mécanisme D'action
The mechanism by which 3-(4-Ethenylphenyl)-1,2,5-selenadiazole exerts its effects involves its interaction with molecular targets and pathways. The selenadiazole ring can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the phenyl group can interact with various enzymes and receptors, modulating their activity and leading to biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Ethenylphenyl)-1,2,5-thiadiazole: Similar structure but contains sulfur instead of selenium.
3-(4-Ethenylphenyl)-1,2,5-oxadiazole: Contains oxygen instead of selenium.
3-(4-Ethenylphenyl)-1,2,5-triazole: Contains nitrogen instead of selenium.
Uniqueness
3-(4-Ethenylphenyl)-1,2,5-selenadiazole is unique due to the presence of selenium in its structure. Selenium imparts distinct redox properties and biological activities that are not observed in its sulfur, oxygen, or nitrogen analogs. This uniqueness makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
91198-46-8 |
|---|---|
Formule moléculaire |
C10H8N2Se |
Poids moléculaire |
235.15 g/mol |
Nom IUPAC |
3-(4-ethenylphenyl)-1,2,5-selenadiazole |
InChI |
InChI=1S/C10H8N2Se/c1-2-8-3-5-9(6-4-8)10-7-11-13-12-10/h2-7H,1H2 |
Clé InChI |
VNRZWBIDMRETQX-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC=C(C=C1)C2=N[Se]N=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


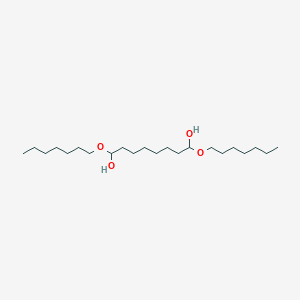
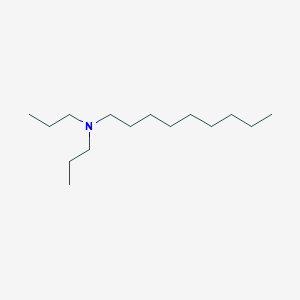
![5,6,7,8-Tetrahydro-4H-thieno[2,3-b]indole](/img/structure/B14373716.png)


![3-[(2,4-dioxo-1H-pyrimidin-5-yl)methyl]-1-methyl-1-nitrosourea](/img/structure/B14373730.png)
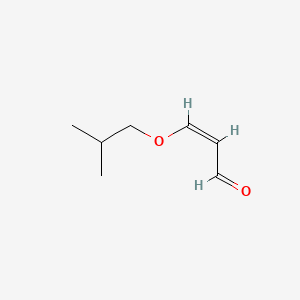
![4,5-Bis[(furan-2-YL)methylidene]-2,3,4,5,6,7,8,9-octahydro-1H-xanthene](/img/structure/B14373738.png)
